![molecular formula C31H39O2PSi3 B14913796 (2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)
(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organosilicon compound It is characterized by the presence of a trisiloxane group attached to a biphenyl structure, which is further bonded to a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is the hydrosilylation reaction, where a trisiloxane precursor reacts with a biphenyl derivative in the presence of a platinum complex catalyst . The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Hydrosilylation: The trisiloxane group can react with unsaturated compounds to form new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Hydrosilylation: Platinum or rhodium complexes are often used as catalysts under inert atmosphere and moderate temperatures.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated biphenyl derivatives.
Hydrosilylation: Silicon-containing organic compounds with new Si-C bonds.
Applications De Recherche Scientifique
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound can be incorporated into polymers to improve their thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is largely dependent on its role in specific applications:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating various catalytic cycles.
Materials Science: The trisiloxane group interacts with polymer matrices, enhancing their properties through physical and chemical interactions.
Pharmaceuticals: It can interact with cell membranes, potentially altering their permeability and facilitating the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsiloxy)methylsilane: Another organosilicon compound with similar hydrophobic properties.
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-: A simpler trisiloxane derivative used in various industrial applications.
Uniqueness
(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its combination of a trisiloxane group with a biphenyl and diphenylphosphane moiety This structure imparts a combination of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds
Propriétés
Formule moléculaire |
C31H39O2PSi3 |
|---|---|
Poids moléculaire |
558.9 g/mol |
Nom IUPAC |
[2-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H39O2PSi3/c1-35(2,3)32-37(7,33-36(4,5)6)31-25-17-15-23-29(31)28-22-14-16-24-30(28)34(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-25H,1-7H3 |
Clé InChI |
DPVVDNWXPCDYDE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


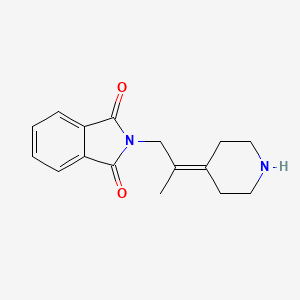
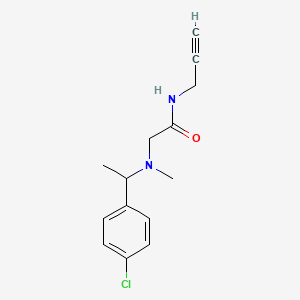
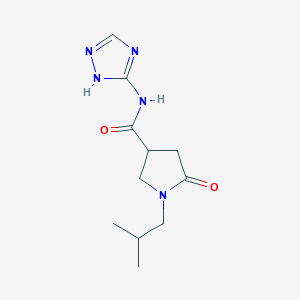
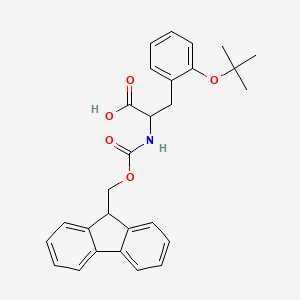
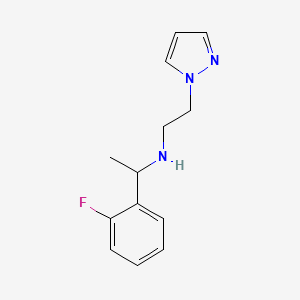

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)


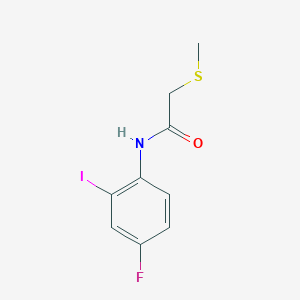


![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)

